molecular formula C19H17NO2S B12755630 Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- CAS No. 134826-35-0

Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl-

Cat. No.: B12755630
CAS No.: 134826-35-0
M. Wt: 323.4 g/mol
InChI Key: LYHQALUOBFIRPL-UHFFFAOYSA-N
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Description

Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline ring substituted with methoxy and methyl groups, and a phenyl group attached via a thioether linkage. The compound’s molecular formula is C19H17NO2S, and it has a molecular weight of approximately 323.41 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- typically involves multiple steps. One common method starts with the preparation of the quinoline ring system, followed by the introduction of the methoxy and methyl substituents. The final step involves the formation of the thioether linkage with the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether linkage to a thiol group.

    Substitution: The methoxy and methyl groups on the quinoline ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetate
  • N’-[2-[(6-methoxy-2-methyl-4-quinolinyl)thio]-1-oxoethyl]-2-(1H-indol-3-yl)acetamide
  • 3-[(6-Methoxy-2-methyl-4-quinolinyl)sulfanyl]propanenitrile

Uniqueness

Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- is unique due to its specific substitution pattern on the quinoline ring and the presence of a phenyl group linked via a thioether bond. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

134826-35-0

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

2-(6-methoxy-2-methylquinolin-4-yl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C19H17NO2S/c1-13-10-19(16-11-15(22-2)8-9-17(16)20-13)23-12-18(21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI Key

LYHQALUOBFIRPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)C3=CC=CC=C3

Origin of Product

United States

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